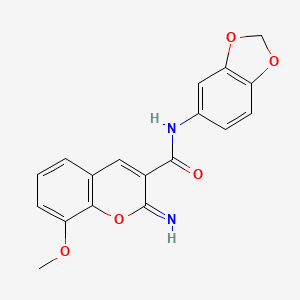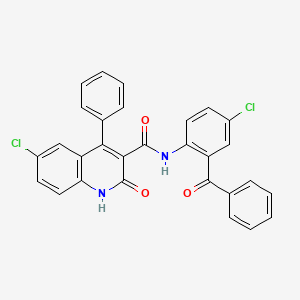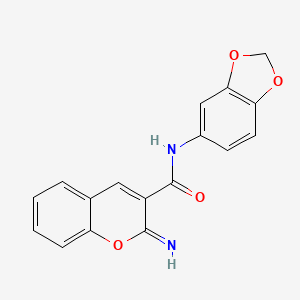
N-(2H-1,3-benzodioxol-5-yl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring system. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The benzodioxole and chromene moieties are aromatic and planar, contributing to the overall stability of the molecule. The imino group could potentially participate in tautomerism, existing in equilibrium with a keto form .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The imino group could be susceptible to hydrolysis, especially under acidic or basic conditions. The aromatic ring systems might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic ring systems would likely make the compound relatively nonpolar and insoluble in water. The compound’s melting and boiling points would be influenced by its molecular weight and the presence of intermolecular forces .Aplicaciones Científicas De Investigación
N-(2H-1,3-benzodioxol-5-yl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has been studied as a potential anti-cancer drug. It has been found to have a variety of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and inhibition of cell migration. Additionally, it has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
Target of Action
The compound is an oral, selective multi-targeted tyrosine kinase inhibitor that suppresses c-MET, c-RET and the mutant forms of c-KIT, PDGFR and FLT3 . It also suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells .
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition suppresses the function of these proteins, leading to a decrease in the proliferation of cancer cells . The suppression of Rad51 protein disrupts the process of double-stranded DNA repair in cancer cells, further inhibiting their growth .
Biochemical Pathways
The compound affects multiple biochemical pathways due to its multi-targeted nature. By inhibiting tyrosine kinases like c-MET, c-RET, c-KIT, PDGFR, and FLT3, it disrupts various signaling pathways that are crucial for the survival and proliferation of cancer cells . The suppression of Rad51 protein affects the DNA repair pathway, leading to genomic instability in cancer cells .
Pharmacokinetics
It is known to be orally available
Result of Action
The inhibition of the target proteins and the disruption of the associated biochemical pathways result in decreased proliferation of cancer cells . The compound’s action on Rad51 protein leads to impaired DNA repair in these cells, further contributing to their reduced growth .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2H-1,3-benzodioxol-5-yl)-2-imino-8-methoxy-2H-chromene-3-carboxamide in lab experiments include its high yield and low toxicity. Additionally, it has been found to have a variety of biochemical and physiological effects, which makes it a useful tool for studying a variety of biological processes. The main limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood.
Direcciones Futuras
The future directions for the use of N-(2H-1,3-benzodioxol-5-yl)-2-imino-8-methoxy-2H-chromene-3-carboxamide include further research into its mechanism of action and potential applications in the field of medicinal chemistry. Additionally, further research into its biochemical and physiological effects is needed to better understand its potential therapeutic applications. Additionally, further research into its potential anti-cancer effects is needed to determine its efficacy as an anti-cancer drug. Finally, further research into its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, is needed.
Métodos De Síntesis
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has been reported to involve a two-step procedure. The first step involves the condensation of 3-acetyl-4-methoxybenzaldehyde with 2-amino-5-methylbenzene-1,3-diol in the presence of piperidine, followed by the reaction of the resulting intermediate with 2-imino-8-methoxy-2H-chromene-3-carboxylic acid in the presence of triethylamine. The reaction yields this compound as the major product, with a yield of up to 90%.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-imino-8-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-22-14-4-2-3-10-7-12(17(19)25-16(10)14)18(21)20-11-5-6-13-15(8-11)24-9-23-13/h2-8,19H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWOAPAZWOHXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B6508169.png)
![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B6508189.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508195.png)
![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6508202.png)
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethan-1-ol](/img/structure/B6508213.png)

![3-{[(2-methylphenyl)methyl]sulfanyl}-6-(pyridin-3-yl)pyridazine](/img/structure/B6508218.png)
![1-(4-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B6508225.png)
![N-(3,4-dimethoxyphenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508229.png)

![3-{[(2-methylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B6508237.png)

